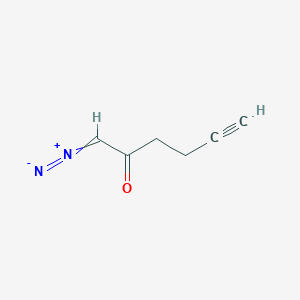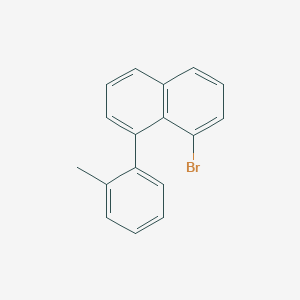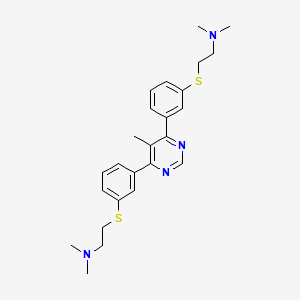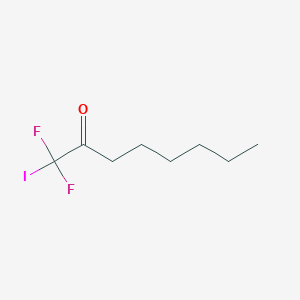![molecular formula C8H16OSSi B14276810 Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- CAS No. 139732-48-2](/img/structure/B14276810.png)
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is a chemical compound with the molecular formula C8H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(3,6-dihydro-2H-thiopyran-4-yl)oxy] anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce various silane derivatives.
Applications De Recherche Scientifique
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can interact with biological molecules, altering their structure and function. The silicon atom in the compound can also form bonds with other elements, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-: Similar in structure but with a pyran ring instead of a thiopyran ring.
Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.
Uniqueness
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is unique due to the presence of the [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
139732-48-2 |
|---|---|
Formule moléculaire |
C8H16OSSi |
Poids moléculaire |
188.36 g/mol |
Nom IUPAC |
3,6-dihydro-2H-thiopyran-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H16OSSi/c1-11(2,3)9-8-4-6-10-7-5-8/h4H,5-7H2,1-3H3 |
Clé InChI |
GDCXRGHMDZRGRI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)






![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)

![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
